4-Hydroxy-2-methylbut-2-enal

Overview

Description

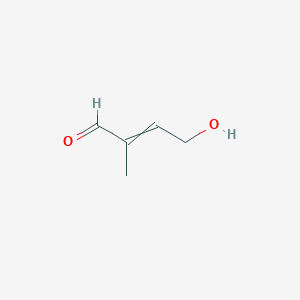

4-Hydroxy-2-methylbut-2-enal is an organic compound with the molecular formula C5H8O2 It is a member of the enal family, characterized by the presence of both an aldehyde and an alkene functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylbut-2-enal can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by dehydration to form the enal structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. These methods often utilize metal catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these industrial processes are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylbut-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: 4-Hydroxy-2-methylbutanoic acid.

Reduction: 4-Hydroxy-2-methylbutanol.

Substitution: 4-Chloro-2-methylbut-2-enal.

Scientific Research Applications

4-Hydroxy-2-methylbut-2-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-2-methylbut-2-enal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-3-methylbut-2-enal: Similar structure but with a different position of the hydroxyl group.

4-Hydroxy-3-methylbut-2-enyl diphosphate: A phosphorylated derivative with distinct biochemical properties.

4-Hydroxy-2-methylbutanoic acid: The oxidized form of 4-Hydroxy-2-methylbut-2-enal.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile compound in synthetic chemistry and biochemical research.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-Hydroxy-2-methylbut-2-enal in synthetic mixtures?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Pair with NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on the α,β-unsaturated aldehyde moiety (δ ~9.5 ppm for aldehyde proton and δ ~160-180 ppm for carbonyl carbon in ¹³C NMR). Mass spectrometry (MS) in EI+ mode can verify molecular ion peaks (e.g., [M+H]+ at m/z 114.1). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and room temperature (degradation control). Monitor via HPLC over 30 days to track aldehyde oxidation or dimerization. Use FTIR to detect carbonyl stretching vibrations (1700–1750 cm⁻¹) and hydroxyl group changes. For light-sensitive studies, employ amber vials and compare with transparent controls. Document degradation products using LC-MS/MS .

Q. What synthetic routes are feasible for producing this compound?

- Methodological Answer : A common approach is the acid-catalyzed dehydration of 4-hydroxy-2-methylbut-2-enol , using sulfuric acid (5% v/v) at 80°C for 2 hours. Alternatively, oxidative cleavage of diols (e.g., 2-methyl-2,4-pentanediol) with periodic acid can yield the target compound. Purify via vacuum distillation (bp ~120–130°C at 10 mmHg) and confirm yield by GC-FID with internal standards (e.g., dodecane) .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction kinetics for this compound in nucleophilic additions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to differentiate between rate-determining steps (e.g., C=O polarization vs. proton transfer). Use stopped-flow spectroscopy to monitor rapid intermediates (e.g., enolate formation). Compare solvent effects (polar aprotic vs. protic) using Arrhenius plots to identify activation parameters. Reconcile discrepancies by standardizing reaction conditions (pH, temperature) and validating via DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. What strategies mitigate interference from this compound’s tautomeric forms in spectroscopic analyses?

- Methodological Answer : Employ low-temperature NMR (e.g., -40°C in CDCl₃) to slow tautomerization and resolve distinct peaks for keto-enol forms. For MS, use soft ionization techniques (e.g., ESI) to minimize fragmentation. Validate tautomer ratios via UV-Vis spectroscopy (λmax shifts between 260–280 nm) under controlled pH (buffered solutions). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How to design experiments to elucidate the role of this compound in Maillard reaction pathways?

- Methodological Answer : Use isotopic labeling (¹³C at the aldehyde group) to track incorporation into advanced glycation end-products (AGEs). Pair with LC-QTOF-MS to identify adducts (e.g., with lysine or arginine). Perform time-resolved FTIR to monitor intermediate Schiff base formation. Compare kinetic profiles with structurally analogous aldehydes (e.g., 4-hydroxypentenal) to isolate steric/electronic effects .

Q. Data Contradiction Analysis

Q. Why do reported toxicity thresholds for this compound vary across studies?

- Methodological Answer : Variations often arise from differences in test systems (e.g., in vitro vs. in vivo) and exposure durations . Standardize assays using OECD guidelines (e.g., OECD 423 for acute oral toxicity). Control for purity (>98% by HPLC) and solvent artifacts (e.g., DMSO interactions). Re-evaluate conflicting data via meta-analysis with fixed/random-effects models, weighting studies by sample size and methodological rigor .

Q. Methodological Resources

Properties

IUPAC Name |

4-hydroxy-2-methylbut-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h2,4,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHJBJOOADXJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720689 | |

| Record name | 4-Hydroxy-2-methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88322-53-6 | |

| Record name | 4-Hydroxy-2-methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.